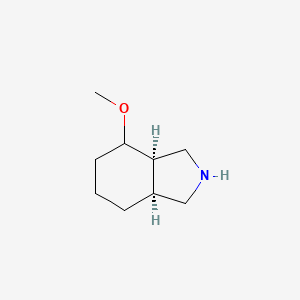![molecular formula C12H20N2O3 B8111313 Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone](/img/structure/B8111313.png)
Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring fused with an octahydropyrano-pyrrol moiety, making it a versatile candidate for various chemical reactions and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then reacted with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and anticancer studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Morpholino-Thieno[2,3-c][2,7]Naphthyridines: These compounds share a morpholine ring and have shown similar biological activities.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties. Its combination of a morpholine ring with an octahydropyrano-pyrrol moiety sets it apart from other similar compounds.
Propiedades
IUPAC Name |
[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(oxazinan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-12(14-3-1-2-4-17-14)11-8-16-7-9-5-13-6-10(9)11/h9-11,13H,1-8H2/t9-,10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKITTJJVQUQCF-MXWKQRLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2COCC3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,6S,7aR)-N-(2-(thiophen-2-yl)ethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8111235.png)
![N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)cyclopropanecarboxamide](/img/structure/B8111236.png)
![3-(1-((2-Methylthiazol-4-yl)methyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8111245.png)
![8-Amino-1-Methyl-1-Azaspiro[4.5]Decan-2-One](/img/structure/B8111246.png)
![N-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Acetamide](/img/structure/B8111247.png)
![Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Ethanesulfonamide](/img/structure/B8111278.png)
![3-((4-methylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine](/img/structure/B8111286.png)
![1-Ethyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8111292.png)
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B8111304.png)

![1-(Cyclopropylmethyl)-4-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8111317.png)
![(4aS,8R,8aS)-N-(furan-2-ylmethyl)-N-methyloctahydro-2H-pyrano[3,2-c]pyridin-8-amine](/img/structure/B8111323.png)
![Rel-N-((3S,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Isoxazole-5-Carboxamide](/img/structure/B8111324.png)
![N-Methyl-N-((4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-C]Pyridin-3-Yl)Methyl)Propan-2-Amine](/img/structure/B8111329.png)
